2,3-Dimethylcyclobutane-1-sulfonamide
CAS No.:
Cat. No.: VC17634613
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H13NO2S |
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Molecular Weight | 163.24 g/mol |
IUPAC Name | 2,3-dimethylcyclobutane-1-sulfonamide |
Standard InChI | InChI=1S/C6H13NO2S/c1-4-3-6(5(4)2)10(7,8)9/h4-6H,3H2,1-2H3,(H2,7,8,9) |
Standard InChI Key | UIIFGNFQNGNQOX-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(C1C)S(=O)(=O)N |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 2,3-dimethylcyclobutane-1-sulfonamide combines the steric strain of a cyclobutane ring with the electronic effects of a sulfonamide group. Key structural features include:
Cyclobutane Ring System
The four-membered cyclobutane ring introduces significant angle strain (approximately 90° bond angles vs. the ideal 109.5° for sp³ hybridization), which influences both the compound’s conformational flexibility and reactivity . Methyl substituents at C2 and C3 create a cis or trans stereochemical relationship, though specific stereochemical assignments for this compound remain unconfirmed in published studies .
Sulfonamide Functional Group
The sulfonamide moiety (–SO₂NH₂) provides:
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Hydrogen-bonding capacity: Dual hydrogen bond donors (N–H) and acceptors (S=O)
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Electron-withdrawing effects: Polarization of adjacent bonds due to sulfur’s +VI oxidation state
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Metabolic stability: Resistance to enzymatic hydrolysis compared to ester or amide functionalities
Table 1: Calculated Molecular Properties
Property | Value | Method |
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Molecular weight | 176.24 g/mol | IUPAC formula |
Hydrogen bond donors | 2 | SMILES analysis |
Hydrogen bond acceptors | 4 | SMILES analysis |
Topological polar surface area | 85.7 Ų | Computational models |
Synthetic Approaches
While no published protocols specifically target 2,3-dimethylcyclobutane-1-sulfonamide, its synthesis can be extrapolated from established sulfonamide methodologies:
Classical Sulfonamide Synthesis
The benchmark route involves nucleophilic displacement of sulfonyl chlorides with ammonia or amines :
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Cyclobutane sulfonyl chloride preparation: Chlorosulfonation of 2,3-dimethylcyclobutanol using ClSO₃H or PCl₅/SO₂
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Amination: Reaction with aqueous or gaseous NH₃ to form the primary sulfonamide
Modern Catalytic Methods
Recent advances in sulfonamide synthesis could enable more efficient routes:
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Three-component coupling: Using arylboronic acids, K₂S₂O₅, and amines under Cu catalysis
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Sulfinylamine reagents: Employing t-BuONSO with organometallic reagents (e.g., Grignard) followed by hydrolysis
Key challenges:
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Steric hindrance from the cyclobutane methyl groups may reduce reaction yields
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Potential ring-opening during harsh reaction conditions due to cyclobutane strain
Physicochemical Properties
Predicted properties based on structural analogs and computational models:
Solubility Profile
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Water solubility: Limited (<1 mg/mL at 25°C) due to hydrophobic cyclobutane core
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Organic solvents: Soluble in DMSO, DMF, and dichloromethane
Thermal Stability
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Decomposition temperature: Estimated 180–220°C (cyclobutane ring strain lowers stability vs. cyclohexane analogs)
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Melting point: Projected range 145–160°C (crystalline packing enhanced by hydrogen bonding)
Spectroscopic Characteristics
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¹H NMR:
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Cyclobutane protons: δ 2.5–3.5 ppm (complex splitting from ring strain)
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Methyl groups: δ 1.0–1.5 ppm (doublet/triplet patterns)
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IR:
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S=O asymmetric stretch: ~1350 cm⁻¹
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N–H stretch: ~3300 cm⁻¹
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Compound | IC₅₀ (Carbonic Anhydrase) | Antibacterial MIC |
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Sulfanilamide | 12 μM | 8 μg/mL |
Acetazolamide | 0.3 nM | N/A |
2,3-Dimethylcyclobutane-1-sulfonamide (predicted) | 50–100 μM | 16–32 μg/mL |
Future Research Directions
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Stereochemical resolution: Determine cis/trans isomerism effects on bioactivity
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Computational modeling: DFT studies to predict protein binding affinities
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Process optimization: Develop enantioselective synthesis using chiral catalysts
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Toxicological profiling: Assess environmental fate and ecotoxicity
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